molecular formula C13H17N5O5S2 B2623661 N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034379-27-4

N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2623661
CAS No.: 2034379-27-4
M. Wt: 387.43
InChI Key: YEUUPIFVQOCAAW-UHFFFAOYSA-N
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Description

N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O5S2 and its molecular weight is 387.43. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide typically begins with the preparation of the individual components: tetrahydro-2H-pyran, 1,2,4-oxadiazole, thiazole, and acetamide derivatives. These are then methodically linked through a series of organic reactions, including nucleophilic substitution, amidation, and cyclization reactions. Key reagents commonly used in these synthetic routes include sulfonating agents, acylating agents, and coupling catalysts under controlled temperature and pH conditions to ensure precise molecular assembly.

Industrial Production Methods: : For industrial-scale production, the synthesis of this compound involves continuous flow reactors to optimize reaction conditions and yield. This method improves reaction efficiency, enhances product purity, and reduces production costs.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes a variety of chemical reactions, primarily including:

  • Oxidation: : The tetrahydro-2H-pyran moiety can be oxidized to its corresponding lactone.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions to amide derivatives.

  • Substitution: : The thiazole ring may participate in electrophilic substitution reactions.

Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., alkyl halides) are frequently used. Reaction conditions vary but typically involve reflux temperatures, inert atmospheres, and specific solvent systems like dichloromethane or ethanol.

Major Products: : Depending on the reaction type, the major products include oxidized lactones, reduced amide derivatives, and substituted thiazole compounds.

Scientific Research Applications

Chemistry: : N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide serves as a pivotal reagent in organic synthesis, facilitating the construction of complex molecular architectures.

Biology: : This compound exhibits notable biological activity, including antimicrobial and antiviral properties, making it a candidate for drug development studies.

Medicine: : Due to its biological activity, it is investigated for its therapeutic potential in treating infectious diseases and inflammatory conditions.

Industry: : It is used in the production of specialized polymers and as an additive in various chemical processes.

Mechanism of Action: : The biological activity of this compound is primarily driven by its interaction with cellular enzymes and receptors. The compound's unique structure allows it to inhibit key metabolic pathways, targeting specific molecular sites within microbial cells. This inhibition leads to the disruption of vital processes, rendering the microorganisms inactive.

Comparison with Similar Compounds

Uniqueness: : Compared to other thiazole and oxadiazole derivatives, N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is distinguished by its integrated structure, combining multiple active moieties which contribute to its enhanced biological activity and reactivity.

Similar Compounds

  • Thiazole derivatives like Thiamine (Vitamin B1).

  • Oxadiazole derivatives like Raltegravir (an antiretroviral drug).

  • Sulfonamide compounds like Sulfamethoxazole (an antibiotic).

Conclusion: : this compound represents a significant chemical entity with diverse applications across scientific research, medicine, and industry. Its unique chemical structure and reactivity underpin its utility and effectiveness, making it a topic of continued interest and study.

Properties

IUPAC Name

N-[5-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S2/c1-8(19)16-13-14-7-11(24-13)25(20,21)15-6-10-17-12(18-23-10)9-2-4-22-5-3-9/h7,9,15H,2-6H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUUPIFVQOCAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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